

# GLPG2451: A Potent Potentiator for F508del CFTR Restoration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GLPG2451 |           |
| Cat. No.:            | B1653926 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder initiated by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2][3] The CFTR protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells, regulating ion and fluid balance.[3][4][5] The most prevalent CF-causing mutation, occurring in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[6] This Class II mutation leads to misfolding of the CFTR protein, which is subsequently targeted for premature degradation and results in a significant reduction of functional channels at the cell surface.[5][6][7] The few F508del CFTR proteins that do reach the plasma membrane also exhibit gating defects (Class III) and reduced stability (Class VI).[7]

The advent of CFTR modulators, small molecules that target the underlying protein defects, has revolutionized CF treatment.[7][8] These modulators are broadly categorized as correctors, which improve the processing and trafficking of mutant CFTR to the cell surface, and potentiators, which enhance the channel's opening probability (gating) once it is at the membrane.[7][8] This guide provides a detailed overview of **GLPG2451**, a novel and potent CFTR potentiator, and its specific effects on the F508del CFTR mutation.

## **Core Mechanism of Action**







**GLPG2451** is a CFTR potentiator designed to improve the gating function of the CFTR channel.[1][4][9] Its primary role is to increase the activity of defective CFTR proteins, such as F508del, that are present at the cell surface.[4] It is important to note that **GLPG2451** does not possess corrector activity; it does not increase the quantity of F508del CFTR at the plasma membrane.[10]

The potentiation effect is achieved by directly modulating the channel's kinetics. Patch-clamp studies have demonstrated that **GLPG2451** significantly increases the channel open probability (Po) of F508del CFTR.[10] This is accomplished by increasing the mean open time ( $\tau$ 0) and decreasing the mean closed time ( $\tau$ 0) of the channel.[10] This mechanism allows for greater transport of chloride ions across the cell membrane, thereby addressing the fundamental defect of CF. Because F508del is primarily a trafficking defect, the efficacy of a potentiator like **GLPG2451** is maximized when used in combination with a corrector that increases the density of the F508del CFTR protein at the cell surface.[4]





Click to download full resolution via product page

**Caption:** Mechanism of F508del CFTR modulation.



# **Quantitative Data on Efficacy**

The potency and efficacy of **GLPG2451** have been quantified in various preclinical assays, often in comparison to the first-generation potentiator VX-770 (Ivacaftor).

Table 1: In Vitro Potency of GLPG2451 on F508del CFTR

| Assay Type          | Cell System                                  | Condition                             | EC50 (nM) | Reference |
|---------------------|----------------------------------------------|---------------------------------------|-----------|-----------|
| YFP Halide<br>Assay | Fischer Rat<br>Thyroid (FRT)<br>cells        | Low Temperature<br>Rescued<br>F508del | 11.1      | [10][11]  |
| YFP Halide<br>Assay | -                                            | -                                     | 11        | [9]       |
| TECC Assay          | Human Bronchial<br>Epithelial (HBE)<br>cells | F508del/F508del                       | 18        | [9]       |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: Patch-Clamp Electrophysiology Data for GLPG2451 on F508del CFTR

| Parameter                            | Pre-<br>Potentiator<br>(Baseline) | Post-<br>GLPG2451 | Fold Change      | Reference |
|--------------------------------------|-----------------------------------|-------------------|------------------|-----------|
| Channel Open<br>Probability (Po)     | 0.05 ± 0.01                       | 0.57 ± 0.05       | ~11.4x           | [10]      |
| Mean Open Time (το, seconds)         | 2.14 ± 0.86                       | 5.05 ± 1.82       | ~2.4x            | [10]      |
| Mean Closed<br>Time (τc,<br>seconds) | 47.88 ± 20.41                     | 4.44 ± 2.23       | ~10.8x reduction | [10]      |



Table 3: Comparative Efficacy of GLPG2451 on Other CFTR Mutations

| CFTR Mutant (Gating) | GLPG2451 Efficacy (% of VX-770) | Reference |
|----------------------|---------------------------------|-----------|
| G178R                | 106%                            | [10]      |
| S549N                | 109%                            | [10]      |
| G551D                | 171%                            | [10]      |
| R117H                | 105%                            | [10]      |

Note: While **GLPG2451** is more potent on F508del CFTR compared to VX-770, its maximal efficacy on several Class III gating mutations is similar to or higher than VX-770.[10]

# **Experimental Protocols**

The characterization of **GLPG2451** involved several key experimental methodologies to assess its function from high-throughput screening to detailed biophysical analysis.

## YFP Halide Assay

This cell-based fluorescence assay is a primary high-throughput screening method for identifying CFTR modulators.

- Principle: Cells (commonly Fischer Rat Thyroid FRT) are co-transfected to express a specific CFTR mutant (e.g., F508del) and a Yellow Fluorescent Protein (YFP) that is sensitive to halide quenching (YFP-H148Q/I152L). CFTR channel activation allows an influx of iodide (I<sup>-</sup>) into the cell, which quenches the YFP fluorescence. The rate of fluorescence quenching is directly proportional to the CFTR channel activity.
- Methodology:
  - Cell Culture: FRT cells expressing F508del CFTR and the halide-sensitive YFP are plated in multi-well plates. To increase the amount of F508del at the surface for potentiator screening, cells are often rescued by incubation at a lower temperature (e.g., 27°C for 24-48 hours) or by pre-treatment with a corrector compound.



- Compound Addition: A concentration range of the test compound (GLPG2451) is added to the cells.
- Activation & Measurement: The CFTR channel is activated using a cAMP agonist like Forskolin (FSK). Simultaneously, a buffer containing iodide is added.
- Data Acquisition: The plate is read in a fluorescence plate reader, and the rate of YFP fluorescence decay over time is measured. Potentiator activity is quantified by the concentration-dependent increase in the quenching rate.

# **Transepithelial Clamp Circuit (TECC) Assay**

This assay provides a more physiologically relevant measure of CFTR function by using primary human bronchial epithelial (HBE) cells derived from CF patients.

- Principle: HBE cells are grown on permeable filter supports, where they differentiate and
  form a polarized epithelial monolayer with tight junctions. The TECC instrument measures
  the net ion flow across this epithelial layer by clamping the voltage and measuring the
  resulting short-circuit current (Isc). An increase in Isc upon CFTR stimulation corresponds to
  increased chloride secretion through CFTR channels.
- Methodology:
  - Cell Culture: Primary HBE cells from F508del homozygous donors are cultured on permeable supports until a polarized monolayer is formed.
  - Corrector Pre-treatment: To ensure sufficient F508del CFTR is present at the apical membrane, cells are typically pre-incubated with a corrector compound (e.g., GLPG2222 or VX-809) for 24 hours.[10]
  - Ussing Chamber Mounting: The filter supports with the cell monolayers are mounted in
     Ussing chambers, which separate the apical and basolateral sides.
  - Measurement: The transepithelial voltage is clamped to 0 mV, and the Isc is recorded. A
    baseline is established, after which a cAMP agonist (FSK) is added to activate CFTR.
    Following FSK stimulation, a concentration range of the potentiator (GLPG2451) is added
    to the apical side, and the change in Isc is measured to determine efficacy.



## **Patch-Clamp Electrophysiology**

This technique is the gold standard for studying the properties of individual ion channels, providing direct insight into channel gating.

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell
expressing the ion channel of interest. This isolates a small "patch" of the membrane, often
containing only a single channel. In the "inside-out" configuration, the intracellular face of the
membrane is exposed to the bath solution, allowing for precise control of the factors that
regulate the channel (e.g., ATP, PKA, and test compounds).

#### Methodology:

- Cell Preparation: Cells (e.g., CHO or HEK293) transiently expressing F508del CFTR are used.
- Pipette Seal: A micropipette forms a high-resistance seal with the cell membrane.
- Patch Excising: The pipette is pulled away from the cell to excise the membrane patch into an "inside-out" configuration.
- Channel Activation: The channel is activated by perfusing the bath (intracellular side) with a solution containing ATP and the catalytic subunit of protein kinase A (PKA).
- Compound Application: Once baseline channel activity is recorded, GLPG2451 is added to the bath solution.
- Data Analysis: The electrical current flowing through the single channel is recorded over time. Analysis of these recordings allows for the determination of channel open probability (Po), mean open time (το), and mean closed time (τc).





Click to download full resolution via product page

**Caption:** Experimental workflow for CFTR potentiator characterization.

# **Clinical Context and Combination Therapy**

Given that F508del is primarily a protein trafficking defect, **GLPG2451** was developed for use as part of a triple combination therapy.[6][12] The therapeutic strategy involves using one or more correctors to increase the amount of F508del CFTR at the cell surface, combined with a potentiator like **GLPG2451** to maximize the function of those rescued channels.

**GLPG2451** was investigated in clinical trials as part of a triple combination regimen with the C1 corrector galicaftor (GLPG2222) and the C2 corrector GLPG2737.[2][12] Studies in patient-derived intestinal organoids demonstrated that this triple combination showed increased efficacy in rescuing CFTR function compared to dual-combination therapies.[2] These combination therapies aim to provide significant clinical benefits to patients homozygous for the F508del mutation and those heterozygous for F508del with another mutation.[12][13]

## Conclusion

**GLPG2451** is a potent, second-generation CFTR potentiator that effectively enhances the channel gating of the F508del CFTR mutant. Preclinical data robustly demonstrate its ability to increase the channel's open probability by extending its open time and shortening its closed time, leading to a significant increase in ion transport. While it lacks corrector activity, its true therapeutic potential lies in its use as a component of a multi-drug combination therapy. By pairing **GLPG2451** with next-generation correctors, it is possible to both increase the quantity and enhance the function of F508del CFTR at the cell surface, representing a promising therapeutic strategy for the majority of individuals with Cystic Fibrosis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of GLPG2451, a Novel Once Daily Potentiator for the Treatment of Cystic Fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFTR Rescue in Intestinal Organoids with GLPG/ABBV-2737, ABBV/GLPG-2222 and ABBV/GLPG-2451 Triple Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Established and Novel Human Translational Models to Advance Cystic Fibrosis Research, Drug Discovery, and Optimize CFTR-Targeting Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 9. GLPG2451 | F508del CFTR potentiator | Probechem Biochemicals [probechem.com]
- 10. Identification and Characterization of Novel CFTR Potentiators PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation PMC [pmc.ncbi.nlm.nih.gov]
- 13. cysticfibrosis.org.uk [cysticfibrosis.org.uk]
- To cite this document: BenchChem. [GLPG2451: A Potent Potentiator for F508del CFTR Restoration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1653926#glpg2451-effect-on-f508del-cftr-mutation]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com